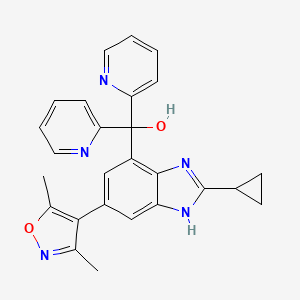

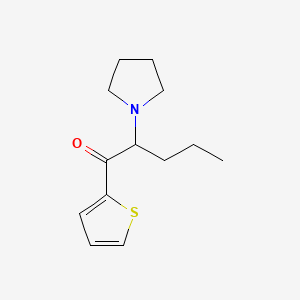

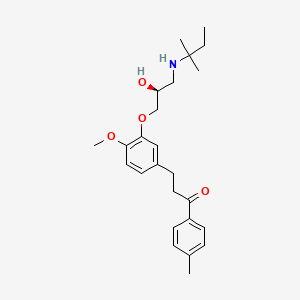

![molecular formula C22H28FN9O3S B605409 4-(2-[(5-氟-6-甲氧基吡啶-3-基)氨基]-5-{(1r)-1-[4-(甲磺酰基)哌嗪-1-基]乙基}吡啶-3-基)-6-甲基-1,3,5-三嗪-2-胺 CAS No. 1253573-53-3](/img/structure/B605409.png)

4-(2-[(5-氟-6-甲氧基吡啶-3-基)氨基]-5-{(1r)-1-[4-(甲磺酰基)哌嗪-1-基]乙基}吡啶-3-基)-6-甲基-1,3,5-三嗪-2-胺

描述

AMG-511 is a potent and selective pan class I PI3K inhibitor exhibiting IC50 values of 8, 11, 2, and 6 nM against the PI3K β, α, β, and ≤ isoforms respectively. AMG 511 inhibited PI3K pathway signaling in U87 MG glioblastoma cells as determined by dose-dependent reduction in AKT S473 phosphorylation (IC50 = 4 nM). AKT inhibition resulted in a concomitant reduction in PRAS40 phosphorylation (IC50 = 23 nM), a downstream effector of AKT. Reduced phosphorylation of mTORC1 substrates p70S6K (IC50 = 30 nM) and S6 (IC50 = 70 nM) but not 4EBP1 (T37/46), was also detected in U87 MG cells.

科学研究应用

Anti-Tumor Activity

AMG 511 has demonstrated anti-tumor activity in multiple xenograft models . This includes models of human cancer which harbor mutations in the PI3K pathway .

Correlation Between Pharmacokinetics and Pharmacodynamics

Studies have evaluated the correlation between the pharmacokinetics (PK) and pharmacodynamics (PD) of AMG 511 . This involves measuring AKT phosphorylation (pAKT) using an electrochemiluminescence detection assay after a single-dose of AMG 511 in U87 MG tumor bearing mice .

Inhibition of Xenograft Growth

A dose-dependent inhibition of xenograft growth was observed with AMG 511 versus vehicle control in multiple tumor xenograft models with PI3K pathway mutations .

Induction of Tumor Cell Apoptosis

AMG 511 treatment has been shown to induce tumor cell apoptosis as measured by caspase staining in U87 MG tumor samples .

In Vitro Characterization

AMG 511 has been characterized in vitro, exhibiting IC 50 values of 8, 11, 2, and 6 nM against the PI3K β, α, β, and ≤ isoforms respectively . It has been shown to be inactive against members of the closely related phosphoinositide 3 kinase related kinases (PIKK) family of kinases and did not inhibit mTOR, hVPS34, PI4Kα or PI4Kα in-vitro (IC 50 values > 1 μM) .

Effect on Kras Mutant Lung Tumors

Studies have investigated the effect of inhibiting solely the PI3K pathway on the growth of Kras G12D lung tumors in mice using AMG 511 .

Sensitivity Across Multiple Tumor Types

AMG 511 has been profiled across a large panel of tumor cell lines encompassing several tumor types including breast and lung . A majority of the cell lines tested exhibited sensitivity to AMG 511 with a subset exhibiting evidence for cell death upon treatment with AMG 511 .

作用机制

Target of Action

The primary target of AMG 511 is the phosphoinositide 3-kinases (PI3K) signaling pathway . This pathway is frequently activated in many cancers and results in increased cell growth and survival . Therefore, PI3K is an attractive target for oncology .

Mode of Action

AMG 511 interacts with its targets by inhibiting the PI3K signaling pathway . It decreases the phosphorylated AKT (p-AKT) at Ser473 in a dose-dependent manner . The inhibition of AKT phosphorylation directly correlates with plasma concentrations .

Biochemical Pathways

The PI3K signaling network plays a central role in several cellular processes critical to the initiation and progression of cancer, including growth, survival, and metabolism . The PI3K family catalyzes the phosphorylation of phosphatidylinositol-4,5-diphosphate to phosphatidylinositol-3,4,5-triphosphate, a secondary messenger that plays a critical role in important cellular functions such as metabolism, cell growth, and cell survival .

Pharmacokinetics

AMG 511 has a superior pharmacokinetic profile with low clearance (0.4 L/h/kg, 12% of liver blood flow) . It also has good oral bioavailability (F=60%), and a commensurate high oral exposure (AUC=5.0 μM·h) .

Result of Action

The result of AMG 511’s action is a dose-dependent inhibition of xenograft growth in multiple tumor xenograft models with PI3K pathway mutations . Flow cytometry analysis demonstrated that AMG 511 treatment resulted in a dose-dependent decrease of BrdU incorporation in tumor and CD31 positive endothelial cells at peak and trough plasma levels . Immunohistochemical analysis confirmed that AMG 511 treatment induced tumor cell apoptosis as measured by caspase staining in U87 MG tumor samples .

Action Environment

The action of AMG 511 can be influenced by environmental factors such as the presence of PI3K pathway mutations in the tumor cells . The efficacy of AMG 511 is significantly demonstrated in human tumor xenograft models which harbor PI3K pathway mutations .

属性

IUPAC Name |

4-[2-[(5-fluoro-6-methoxypyridin-3-yl)amino]-5-[(1R)-1-(4-methylsulfonylpiperazin-1-yl)ethyl]pyridin-3-yl]-6-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN9O3S/c1-13(31-5-7-32(8-6-31)36(4,33)34)15-9-17(20-27-14(2)28-22(24)30-20)19(25-11-15)29-16-10-18(23)21(35-3)26-12-16/h9-13H,5-8H2,1-4H3,(H,25,29)(H2,24,27,28,30)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGIFHQBIIHRIZ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)N)C2=C(N=CC(=C2)C(C)N3CCN(CC3)S(=O)(=O)C)NC4=CC(=C(N=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NC(=N1)N)C2=C(N=CC(=C2)[C@@H](C)N3CCN(CC3)S(=O)(=O)C)NC4=CC(=C(N=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN9O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

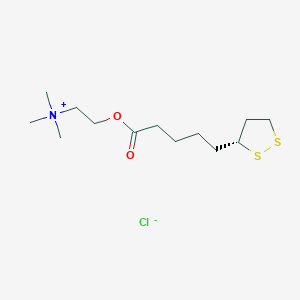

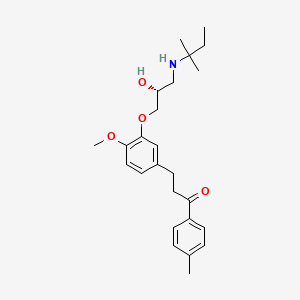

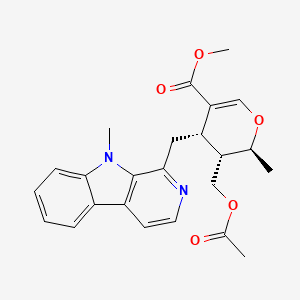

![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)